molecular formula C10H18O2 B14196821 Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate CAS No. 919087-56-2

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate

Cat. No.: B14196821
CAS No.: 919087-56-2
M. Wt: 170.25 g/mol
InChI Key: WCEGVWJZCVRXSE-JTQLQIEISA-N
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Description

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate is an organic compound with a unique structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate
  • Methyl (2S)-2-ethyl-2-(propan-2-yl)butanoate

Uniqueness

Methyl (2S)-2-ethyl-2-(propan-2-yl)but-3-enoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.

Properties

CAS No.

919087-56-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (2S)-2-ethyl-2-propan-2-ylbut-3-enoate

InChI

InChI=1S/C10H18O2/c1-6-10(7-2,8(3)4)9(11)12-5/h6,8H,1,7H2,2-5H3/t10-/m0/s1

InChI Key

WCEGVWJZCVRXSE-JTQLQIEISA-N

Isomeric SMILES

CC[C@@](C=C)(C(C)C)C(=O)OC

Canonical SMILES

CCC(C=C)(C(C)C)C(=O)OC

Origin of Product

United States

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